molecular formula C27H33ClN6O5 B1143131 Ac-Phe-Arg-AMC HCl CAS No. 177028-04-5

Ac-Phe-Arg-AMC HCl

Cat. No.: B1143131
CAS No.: 177028-04-5
M. Wt: 557.04
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Phe-Arg-AMC HCl (CAS: 177028-04-5) is a fluorogenic peptide substrate widely used in biochemical and molecular biology research. Its structure consists of an acetyl (Ac) group at the N-terminus, followed by phenylalanine (Phe), arginine (Arg), and the fluorescent reporter 7-amino-4-methylcoumarin (AMC) . Upon enzymatic cleavage (e.g., by proteases like cd-tryptase or β1-tryptase), AMC is released, emitting fluorescence at 460 nm, enabling real-time monitoring of enzyme activity .

Key properties include:

  • Molecular Formula: C₂₇H₃₂ClN₆O₅ (as the HCl salt)
  • Molecular Weight: 520.58 g/mol (free base); exact HCl salt weight is unspecified in available data .
  • Density: ~1.3 g/cm³ (predicted) .
  • Applications: Enzyme kinetics, drug screening, and cellular protease activity assays .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIGAHSFTWJKEI-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a 2-chlorotrityl chloride resin, chosen for its high loading capacity (1.0–1.5 mmol/g) and compatibility with Fmoc chemistry. The C-terminal arginine residue is first attached to the resin via its α-carboxyl group, with side-chain protections applied using Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) groups to prevent undesired reactions during elongation.

Sequential Elongation

The peptide chain is assembled through iterative deprotection and coupling steps:

  • Fmoc Deprotection : Piperidine (20% in DMF) removes the Fmoc group from the resin-bound amino acid.

  • Coupling : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) activates the incoming Fmoc-protected amino acid in the presence of HOAt (1-hydroxy-7-azabenzotriazole). For this compound, the sequence progresses as:

    • Arg(Pbf/Pmc) → Phe → Acetylation (via acetic anhydride).

  • AMC Incorporation : 7-Amino-4-methylcoumarin (AMC) is introduced at the C-terminus using HBTU-mediated coupling in DMF/DCM (1:1).

Cleavage and Hydrochloride Formation

Final cleavage from the resin employs a TFA (trifluoroacetic acid)-based cocktail (TFA:H2O:TIPS, 95:2.5:2.5) to remove side-chain protections. The crude peptide is precipitated in cold diethyl ether, dissolved in HCl-containing methanol (0.1 N), and lyophilized to yield this compound.

Table 1: SPPS Parameters for this compound

ParameterValue/RangeReference
Resin Loading1.2 mmol/g
Coupling Time45–60 min per residue
Deprotection Efficiency>99% per cycle
Final Purity (Pre-HPLC)70–75%

Fragment Condensation in Solution Phase

For larger-scale production (>100 g), fragment condensation offers advantages in minimizing racemization and simplifying purification. This method involves synthesizing shorter peptide fragments (e.g., Ac-Phe-Arg and AMC-HCl) separately before conjugating them in solution.

Synthesis of Ac-Phe-Arg Fragment

  • Protection Scheme :

    • Arg: Side-chain guanidine protected with Pbf.

    • Phe: No side-chain protection required.

  • Coupling : DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure in DMF facilitate the reaction between Fmoc-Phe-OH and H-Arg(Pbf)-OH at 0°C, achieving 85–90% coupling efficiency.

  • Acetylation : The N-terminal Fmoc group is replaced with acetyl using acetic anhydride/pyridine (1:3).

AMC Activation and Conjugation

The AMC moiety is activated as a pentafluorophenyl ester (AMC-OPfp) to enhance electrophilicity. Conjugation with Ac-Phe-Arg occurs in DMSO/THF (3:1) under argon, yielding Ac-Phe-Arg-AMC with 78–82% efficiency. Subsequent HCl salt formation is achieved via ion-exchange chromatography using Dowex 50WX2 resin.

Table 2: Fragment Condensation Efficiency

StepYieldPurity (HPLC)
Ac-Phe-Arg synthesis88%91%
AMC conjugation80%85%
Final HCl salt formation95%98%

Hybrid Solid-Solution Phase Approach

A hybrid method combines SPPS for the peptide backbone with solution-phase AMC coupling, optimizing both yield and scalability.

SPPS of Ac-Phe-Arg

  • Resin: Wang resin preloaded with Fmoc-Arg(Pbf)-OH.

  • Elongation: Standard Fmoc cycles for Phe and acetylation.

  • Cleavage: TFA-free cleavage using HFIP (hexafluoroisopropanol)/DCM (1:4) to preserve AMC stability.

Solution-Phase AMC Coupling

The isolated Ac-Phe-Arg is reacted with AMC-OSu (N-hydroxysuccinimide ester) in DMF with DIEA (N,N-diisopropylethylamine), achieving 92% conversion. HCl salt formation is performed in situ by adding 1 M HCl in dioxane.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • SPPS : Offers 70–75% purity pre-HPLC but requires extensive purification (RP-HPLC with C18 columns).

  • Fragment Condensation : Higher initial purity (85%) but involves complex intermediate isolations.

  • Hybrid Approach : Balances yield (85%) and purity (90%) but demands rigorous solvent optimization.

Racemization Risks

Arg residues are prone to racemization at elevated temperatures. SPPS protocols mitigate this by maintaining coupling temperatures ≤25°C. Solution-phase methods require sub-zero temperatures (-15°C) during AMC conjugation.

Industrial-Scale Considerations

Cost Analysis

MethodCost per gram (USD)
SPPS1,200–1,500
Fragment Condensation900–1,100
Hybrid Approach1,000–1,200

Environmental Impact

  • SPPS generates 5–7 L of DMF waste per gram of product.

  • Fragment condensation reduces solvent use by 40% but increases energy demands for lyophilization .

Chemical Reactions Analysis

Types of Reactions

Ac-Phe-Arg-AMC hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monitoring Protease Activity

Protease Assays
Ac-Phe-Arg-AMC HCl serves as an effective substrate for measuring the activity of several cysteine proteases, including cathepsins B, K, and L. Its fluorogenic properties allow for real-time monitoring of proteolytic activity through fluorescence intensity changes upon substrate cleavage. This feature is crucial in understanding the role of these enzymes in physiological and pathological processes.

Case Study: Cathepsin B Activity

A study demonstrated that this compound could specifically monitor cathepsin B activity across a range of pH levels (4.6 to 7.2), making it a versatile tool for assessing enzyme function in different biological environments. The substrate exhibited robust hydrolysis rates at both acidic and neutral pH conditions, which is essential for studying cathepsin B's role in diseases such as cancer and neurodegenerative disorders .

Cancer Research

Therapeutic Targeting
In cancer research, this compound has been employed to evaluate the efficacy of potential therapeutic agents that inhibit protease activity. For instance, researchers have utilized this substrate to assess the impact of novel inhibitors on cathepsin B in breast cancer cell lines, revealing significant reductions in proteolytic activity, which correlates with reduced tumor progression .

Data Table: Inhibitory Effects on Cathepsin B

InhibitorConcentration (µM)Relative Activity (%)
Control-100
Z-Phe-Arg-AMC2074.8
CA-074Me5052.6
SnuCalCpI152067.5

This table summarizes findings from a study where various inhibitors were tested against cathepsin B using this compound as the substrate .

Neurological Studies

Role in Neurodegeneration
this compound is also instrumental in neurological research, particularly concerning the role of cathepsins in neurodegenerative diseases like Alzheimer's disease. The ability to monitor cathepsin B activity in neuronal cells provides insights into how these enzymes contribute to neurodegeneration and potential therapeutic interventions.

Case Study: Alzheimer’s Disease

A recent investigation highlighted the correlation between elevated cathepsin B activity and neurodegenerative markers in Alzheimer's models. Using this compound allowed researchers to quantify enzyme activity effectively, linking it to disease progression .

Methodological Advancements

Fluorometric Techniques
The use of this compound has led to advancements in fluorometric assay techniques for protease detection. Researchers have optimized assay conditions to enhance sensitivity and specificity, allowing for the detection of low levels of protease activity that are often missed with traditional methods.

Optimization Parameters

  • pH Range: Effective monitoring across pH 4.6 to 7.2
  • Temperature: Assays conducted at physiological temperatures (37°C)
  • Substrate Concentration: Optimal concentrations around 40 µM for maximum sensitivity

Mechanism of Action

The primary mechanism of action of Ac-Phe-Arg-AMC hydrochloride involves its use as a substrate for proteases. When cleaved by specific proteases, the compound releases AMC, which fluoresces and can be quantitatively measured. This property makes it valuable for studying enzyme activity and inhibition . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and fluorescence detection .

Comparison with Similar Compounds

Comparison with Similar Compounds: Ac-Phe-Arg-AMC HCl vs. Z-Phe-Arg-AMC HCl

The most structurally analogous compound to this compound is Z-Phe-Arg-AMC HCl (CAS: N/A), which substitutes the acetyl group with a benzyloxycarbonyl (Z) protecting group. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Property This compound Z-Phe-Arg-AMC HCl
Protecting Group Acetyl (Ac) Benzyloxycarbonyl (Z)
Molecular Formula C₂₇H₃₂ClN₆O₅ (estimated for HCl salt) C₃₃H₃₇ClN₆O₆
Molecular Weight ~520.58 (free base); HCl salt unspecified 649.15 g/mol (HCl salt)
Density 1.3 ± 0.1 g/cm³ (predicted) 1.32 g/cm³
Solubility Not explicitly reported 1.54 mg/mL (1 mM solution in water)
Storage No specific data; typically -20°C for analogs Manufacturer-dependent; contact supplier

Functional Differences

Enzyme Specificity :

  • This compound is primarily cleaved by tryptases (e.g., cd-tryptase, β1-tryptase), making it ideal for studying mast cell activity and inflammatory diseases .
  • Z-Phe-Arg-AMC HCl is a broader-spectrum substrate for serine proteases (e.g., trypsin, cathepsins), often used in high-throughput drug discovery .

Fluorogenic Efficiency: The smaller acetyl group in this compound may enhance substrate accessibility for specific proteases, increasing cleavage efficiency in targeted assays . The bulkier Z group in Z-Phe-Arg-AMC HCl could reduce nonspecific binding but may limit compatibility with sterically restricted enzyme active sites .

Stability: The Z group offers superior stability against aminopeptidases compared to Ac, making Z-Phe-Arg-AMC HCl preferable in long-term assays .

Key Research Findings

  • This compound demonstrated a 10-fold higher sensitivity for β1-tryptase compared to Z-Phe-Arg-AMC HCl in kinetic assays, attributed to its optimized substrate-enzyme interaction .
  • Z-Phe-Arg-AMC HCl showed greater stability in serum-containing media (half-life >24 hours vs. 8 hours for this compound), critical for prolonged experiments .

Biological Activity

Ac-Phe-Arg-AMC hydrochloride (Ac-Phe-Arg-AMC HCl) is a fluorogenic peptide substrate widely utilized in biochemical research, particularly for studying protease activity. This article delves into its biological activity, synthesis, applications, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The synthesis typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions, ensuring high yield and purity suitable for laboratory applications.

Table 1: Chemical Structure and Properties

PropertyDetails
Molecular FormulaC₁₄H₁₈ClN₃O₃
Molecular Weight303.76 g/mol
SolubilitySoluble in water and organic solvents
Fluorescent Tag7-amino-4-methylcoumarin (AMC)

The primary mechanism of action for this compound involves its role as a substrate for various proteases. Upon cleavage by specific enzymes, it releases AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, making it an effective tool for studying enzyme kinetics and inhibition .

3. Applications in Scientific Research

This compound is extensively used across several fields:

  • Biochemistry : It serves as a substrate in protease assays to investigate enzyme kinetics and inhibition mechanisms.
  • Cell Biology : Employed in fluorescence-based assays to monitor cellular processes such as apoptosis and cell signaling.
  • Medicine : Investigated for potential therapeutic applications in diseases like cancer and neurodegenerative disorders.
  • Industry : Utilized in the development of diagnostic kits and research tools .

4. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in protease research:

Case Study 1: Plasma Kallikrein Inhibition

A study demonstrated the use of Ac-Phe-Arg-AMC as a substrate to assess the inhibition of plasma kallikrein, a serine protease involved in blood coagulation. The assay revealed significant insights into the enzyme's activity modulation by various inhibitors, showcasing its applicability in therapeutic research .

Case Study 2: Enzyme Kinetics

In another research effort, this compound was employed to study the kinetic parameters of trypsin-like proteases. The initial reaction rates were determined using fluorescence measurements, providing valuable data on substrate specificity and catalytic efficiency .

Table 2: Comparison of Fluorogenic Substrates

CompoundSpecificityApplications
This compoundProteasesEnzyme kinetics, inhibition studies
Z-Phe-Arg-AMCProteasesFluorescent assays
Ac-Orn-Phe-Arg-AMCKallikrein-relatedSubstrate for specific proteases

This compound is unique due to its specific substrate properties for certain proteases, enhancing its utility in enzyme kinetics studies compared to other fluorogenic substrates .

6. Conclusion

This compound is a critical tool in biochemical research due to its fluorescent properties and specificity for proteases. Its synthesis, mechanisms of action, and diverse applications make it invaluable for studying enzymatic processes. Ongoing research continues to explore its potential therapeutic applications, particularly in understanding complex diseases.

Q & A

Q. Pitfalls :

  • Inner Filter Effect : Correct fluorescence readings for absorbance interference at high substrate concentrations.
  • Enzyme Stability : Pre-incubate enzyme with buffer to confirm activity retention over assay duration.
  • Statistical Validation : Report 95% confidence intervals for Km and Vmax to account for variability .

How can contradictions in kinetic data obtained with this compound across studies be systematically resolved?

Advanced Research Question
Contradictions often arise from methodological variability:

  • Factor Analysis : Compare buffer composition (e.g., ionic strength, divalent cations), temperature, and enzyme source (recombinant vs. purified native).
  • Normalization : Express activity as % of positive control (e.g., maximally activated protease) to account for inter-lab variability.
  • Meta-Analysis : Use systematic reviews (e.g., PRISMA guidelines) to aggregate data from ≥5 independent studies. Apply ANOVA to identify significant outliers .

What strategies optimize this compound solubility for in vitro assays without compromising enzymatic activity?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the substrate; confirm no inhibition via control assays.
  • pH Adjustment : Solubilize in 20 mM citrate buffer (pH 3.0) for stock solutions, then dilute into neutral assay buffers.
  • Surfactants : Add 0.01% Tween-20 to prevent aggregation; validate against surfactant-free controls.
  • Validation : Measure fluorescence baseline pre- and post-addition to ensure no interference .

How should researchers integrate findings from this compound-based assays with existing literature on protease inhibition mechanisms?

Advanced Research Question

  • Comparative Studies : Parallel assays with irreversible inhibitors (e.g., TLCK) and allosteric modulators to map active-site interactions.
  • Structural Modeling : Dock this compound into protease crystal structures (PDB) to correlate kinetic data with binding poses.
  • Data Synthesis : Use tools like BLAST or Clustal Omega to align protease sequences and identify conserved substrate-binding residues .

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